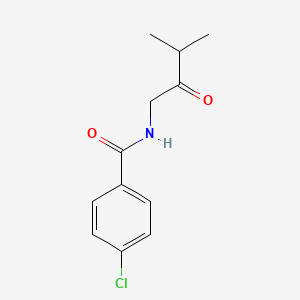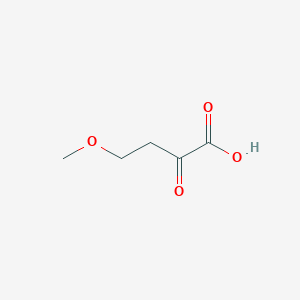![molecular formula C8H7FO3 B8678022 (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B8678022.png)
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol is an organic compound that features a fluorinated benzodioxole ring attached to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of benzo[d][1,3]dioxole-4,7-dicarboxylic acid as a starting material, which is then fluorinated and subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol may involve large-scale fluorination and reduction processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)carboxylic acid.
Reduction: Formation of (7-Fluorobenzo[D][1,3]dioxol-5-YL)methane.
Substitution: Formation of various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and other functionalized materials.
Mécanisme D'action
The mechanism of action of (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole-5-methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.
(7-Chlorobenzo[d][1,3]dioxol-5-yl)methanol:
(7-Bromobenzo[d][1,3]dioxol-5-yl)methanol: Similar to the chlorinated derivative but with a bromine atom.
Uniqueness
The presence of the fluorine atom in (7-Fluoro-benzo[1,3]dioxol-5-yl)-methanol imparts unique properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules. These features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7FO3 |
|---|---|
Poids moléculaire |
170.14 g/mol |
Nom IUPAC |
(7-fluoro-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C8H7FO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-2,10H,3-4H2 |
Clé InChI |
NRLUSHXBTPUYEM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C(=CC(=C2)CO)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-[(2-amino-1,3-thiazol-5-YL)sulfanyl]propanoate](/img/structure/B8678003.png)


![3-[(3,4,5-trimethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B8678011.png)

![(7-Methoxybenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B8678029.png)
![2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B8678039.png)
